Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate
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Overview
Description
Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is an organic compound with the molecular formula C_18H_23NO_3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a cyano group, a methoxyphenyl group, and an octyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate typically involves the esterification of 2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid with octanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or hydrogen gas (H_2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can act as an electrophile, facilitating reactions with nucleophilic sites on target molecules. The methoxyphenyl group can enhance the compound’s binding affinity to certain biological targets, while the octyl ester group can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
Octyl 2-cyano-3,3-diphenylprop-2-enoate: Similar in structure but with two phenyl groups instead of a methoxyphenyl group.
Octyl 3-(4-methoxyphenyl)prop-2-enoate: Lacks the cyano group, which significantly alters its chemical properties.
Uniqueness
Octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate is unique due to the presence of the cyano group, which imparts distinct reactivity and potential for diverse chemical transformations. The combination of the methoxyphenyl and octyl ester groups further enhances its versatility in various applications.
Properties
CAS No. |
72955-52-3 |
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Molecular Formula |
C19H25NO3 |
Molecular Weight |
315.4 g/mol |
IUPAC Name |
octyl 2-cyano-3-(4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C19H25NO3/c1-3-4-5-6-7-8-13-23-19(21)17(15-20)14-16-9-11-18(22-2)12-10-16/h9-12,14H,3-8,13H2,1-2H3 |
InChI Key |
LTIPHJFCHZJTAN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C(=CC1=CC=C(C=C1)OC)C#N |
Origin of Product |
United States |
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